![molecular formula C7H4OS2 B2440349 噻吩并[3,4-b]噻吩-2-甲醛 CAS No. 1241977-03-6](/img/structure/B2440349.png)

噻吩并[3,4-b]噻吩-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

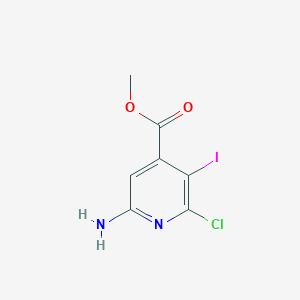

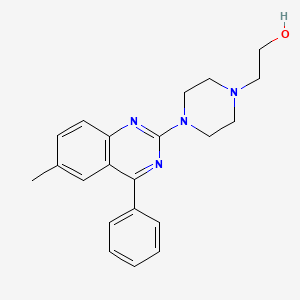

Thieno[3,4-b]thiophene-2-carbaldehyde is a heterocyclic compound . It is a colorless liquid that often appears amber after storage . It is a versatile precursor to many drugs including eprosartan, Azosemide, and Teniposide . It is used in the preparation of beta-aryl-beta-amino acids and urea derivatives .

Synthesis Analysis

The synthesis of Thieno[3,4-b]thiophene-2-carbaldehyde involves the fusion of π-sufficient heteroaryl moieties . It has been designed and characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of Thieno[3,4-b]thiophene-2-carbaldehyde is characterized by the presence of two thiophene rings with a stable and electron-rich structure . The intermediate 1 was obtained as an orange solid with a yield of 88%, after purification by flash chromatography using a mixture of DCM/hexane (1:1) as eluent .Chemical Reactions Analysis

Thieno[3,4-b]thiophene-2-carbaldehyde shows a variety of optical properties and the versatility of their reactivity allows them to yield a wide range of more complex compounds .Physical and Chemical Properties Analysis

Thieno[3,4-b]thiophene-2-carbaldehyde is a colorless liquid that often appears amber after storage . It has a variety of optical properties .科学研究应用

合成和光学性质

- 2-官能团取代的4,5-二氢噻吩并[3,2-c]喹啉的合成和光学性质:本研究重点介绍了N-保护的4-(苯胺甲基)噻吩-2-甲醛的制备及其向4,5-二氢噻吩并[3,2-c]喹啉-2-甲醛的转化。这些衍生物表现出中等到高的荧光量子产率,表明它们由于其结构-光学性质关系而具有作为隐形墨水染料的潜在应用 (Bogza 等人,2018)。

- 4H-噻吩并[3,2-c]色烯的光化学合成及其光学性质:本研究提出了一种通过紫外光照射以高产率合成4H-噻吩并[3,2-c]色烯-2-甲醛的方法。由于其光学性质,这些化合物显示出作为隐蔽标记颜料的潜力 (Ulyankin 等人,2021)。

纳米管状结构和电聚合

- 使用噻吩并[3,4-b]噻吩单体的无模板电聚合制备纳米管状结构:本研究调查了具有各种取代基的噻吩并[3,4-b]噻吩单体以制备纳米多孔结构。研究结果表明,由于结构的可调节尺寸和表面疏水性,该结构在集水系统、分离膜、光电器件和传感器中具有应用 (Sow 等人,2020)。

衍生物的合成和表征

- 6-氨基-4-(苯并[b]噻吩-2-基)-2-硫代-1, 2-二氢吡啶-3, 5-二腈的合成、反应和表征:本研究探索了源自苯并噻吩-2-甲醛的化合物的合成潜力,从而形成具有各种应用的噻吩并[2,3-b]吡啶衍生物 (Abdel-fattah & Attaby,2012)。

- 难以获得的3,4-二取代噻吩衍生物的高效合成:本研究提出了一种合成复杂噻吩衍生物(如4,5,9,10-四氢噻吩并[3',4;5,6]-环辛[1,2-c]噻吩)的方法,表明了在各个领域进一步功能化和应用的潜力 (Nikonova 等人,2020)。

电子和光学性质

- 功能化聚(噻吩并[3,4-b]噻吩)的简明合成和电化学行为:本文讨论了新的噻吩并[3,4-b]噻吩衍生物及其聚合物的合成,它们表现出低带隙和作为用于电子应用的低带隙聚合物的潜力 (Park 等人,2010)。

作用机制

Target of Action

Its primary targets are certain molecules and ions with environmental and medicinal relevance .

Mode of Action

The compound interacts with its targets through optical properties. The versatility of its reactivity allows it to yield a wide range of more complex compounds . It has been used for the detection and quantification of ions and molecules with environmental and medicinal relevance .

Biochemical Pathways

It’s known that heterocyclic aldehydes can be introduced into heterocyclic moieties through several synthetic methodologies .

Result of Action

The compound shows a variety of optical properties. It can fluoresce strongly in solid films, displaying prominent aggregation-induced emission (AIE) nature . It also absorbs in the near-infrared region with extremely high molar extinction coefficients .

Action Environment

The action, efficacy, and stability of Thieno[3,4-b]thiophene-2-carbaldehyde can be influenced by environmental factors. For instance, it shows faint emission in solutions, but can fluoresce strongly in solid films .

安全和危害

未来方向

Thieno[3,4-b]thiophene-2-carbaldehyde can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation . It has potential applications in areas such as medicinal, materials and supramolecular chemistry .

属性

IUPAC Name |

thieno[2,3-c]thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4OS2/c8-2-6-1-5-3-9-4-7(5)10-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXFAFCRRQQFVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC2=CSC=C21)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241977-03-6 |

Source

|

| Record name | thieno[3,4-b]thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)

![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)

![(2S)-2-(Acetylamino)-3-[4-(methylethoxy)phenyl]propanoic acid](/img/structure/B2440285.png)

![2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2440288.png)